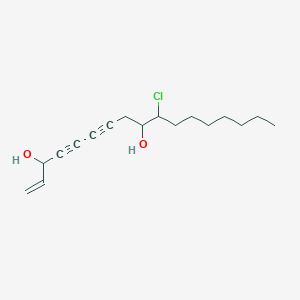
Panaxydol chlorohydrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panaxydol chlorohydrin is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of panaxydol, a natural compound found in Panax ginseng, a popular herb used in traditional medicine. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Anti-Cancer Properties
- Inhibition of Hepatocarcinoma Proliferation: Panaxydol has been found to inhibit the proliferation of HepG2 hepatocarcinoma cells, inducing differentiation towards more mature hepatocyte forms. This effect was associated with cell cycle arrest and changes in the expression of various proteins related to cancer progression, suggesting potential as an anti-cancer agent (Guo et al., 2009).
- Apoptotic Effects in Glioma Cells: Research indicates that panaxydol can induce apoptosis in rat C6 glioma cells. This effect involves modulation of Bcl-2, Bax, and caspase-3 expression, hinting at its potential for treating malignant gliomas (Hai et al., 2007).
- Role in Inducing Apoptosis via Cellular Mechanisms: Panaxydol has been shown to induce apoptosis in cancer cells through mechanisms involving intracellular calcium increase, activation of JNK and p38 MAPK, and ROS generation. This suggests a nuanced approach to triggering cell death in cancer cells (Kim et al., 2011).
Cell Cycle Regulation
- G1 Cell Cycle Arrest in Lung Cancer Cells: Panaxydol has been observed to induce G1 cell cycle arrest in non-small cell lung cancer cells, affecting the expression of various cyclin-dependent kinases and cyclins. This highlights its potential for lung cancer treatment (Lee et al., 2018).
- Impact on Renal Carcinoma Cell Cycle: Lipid-soluble components of Panax ginseng roots, including panaxydol, have demonstrated effectiveness in inhibiting the proliferation of human renal cell carcinoma cells by blocking cell cycle progression (Sohn et al., 1998).
Additional Biological Activities
- Neurotrophin Receptor-Mediated Hair Growth Inhibition: Panaxydol, along with other polyacetylene compounds from Panax ginseng, has shown inhibitory effects on neurotrophin receptor-mediated hair growth, potentially offering therapeutic benefits for hair growth disorders like alopecia (Suzuki et al., 2017).
- Protective Effect Against Renal Injury: Panaxydol has shown protective effects against aristolochic acid-induced renal injury in rats, suggesting its potential in treating renal failure (Guo et al., 2020).
- Anti-Fatigue Properties: Studies have identified anti-fatigue properties of Panaxydol in rats, opening avenues for its use in treating chronic fatigue-related conditions (Shin et al., 2019).
Propriétés
| 111103-92-5 | |
Formule moléculaire |
C17H25ClO2 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
10-chloroheptadec-1-en-4,6-diyne-3,9-diol |
InChI |
InChI=1S/C17H25ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h4,15-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
Clé InChI |
PBNFQEYKZLUTLH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
SMILES canonique |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
| 111103-92-5 | |
Synonymes |
10-chloro-3,9-dihydroxyheptadec-1-en-4,6-diyne panaxydol chlorohydrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


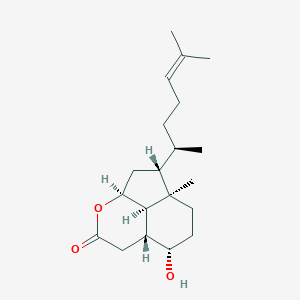

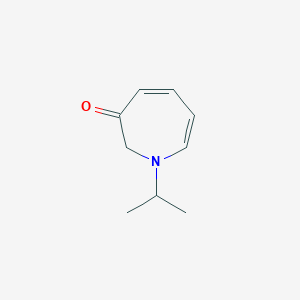
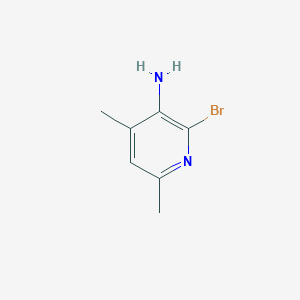
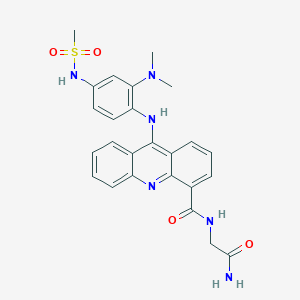
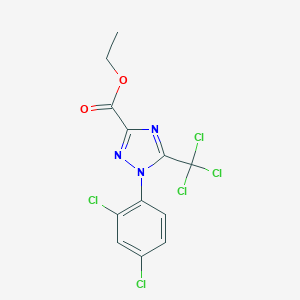
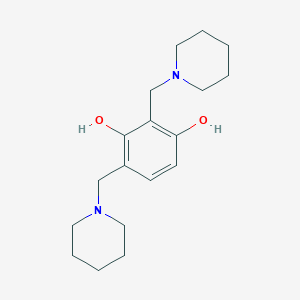
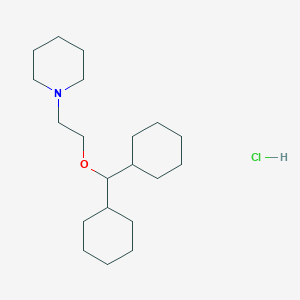


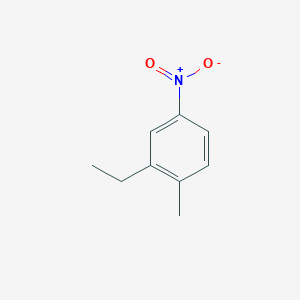

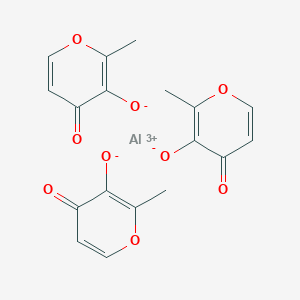
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
